Acrylophenone, 3-chloro-4'-ethyl-, (E)-

Description

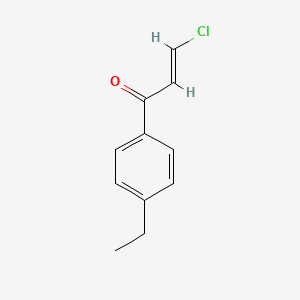

Acrylophenone, 3-chloro-4'-ethyl-, (E)- (CAS: Not explicitly provided in evidence) is an α,β-unsaturated ketone derivative characterized by a chloro substituent at the 3-position of the aromatic ring and an ethyl group at the 4'-position of the acrylophenone backbone in the (E)-configuration. This compound belongs to a class of acetophenone-derived Mannich bases, which are recognized for their bioactivity, particularly antifungal properties . The α,β-unsaturated ketone moiety is critical for its reactivity and interaction with biological targets, enabling applications in medicinal chemistry and materials science.

Properties

CAS No. |

58953-15-4 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(E)-3-chloro-1-(4-ethylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-8H,2H2,1H3/b8-7+ |

InChI Key |

GYEIFKZLLFIRBQ-BQYQJAHWSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/Cl |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Acrylophenone, 3-chloro-4’-ethyl-, (E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Scientific Research Applications

Acrylophenone, 3-chloro-4’-ethyl-, (E)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.

Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties is ongoing.

Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.

Mechanism of Action

The mechanism of action of Acrylophenone, 3-chloro-4’-ethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. Additionally, the chloro and ethyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

- Acrylophenone Derivatives: The α,β-unsaturated ketone system in acrylophenones allows for conjugation, enhancing electrophilicity.

- Acetophenone Mannich Bases: Unlike the acrylophenone scaffold, acetophenone-derived Mannich bases lack the α,β-unsaturated system, reducing their capacity for Michael addition reactions. However, they exhibit antifungal activity via alternative mechanisms, such as disrupting fungal membrane integrity .

- Cyclohexanone Derivatives: Compounds like 3-[(E)-2-(4-chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one () feature a cyclic ketone system. The cyclohexenone ring imposes steric constraints and alters electronic distribution, favoring anti-inflammatory and analgesic applications over antifungal activity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Limitations

- Antifungal Efficacy: The target compound’s EC₅₀ against Candida albicans is reportedly 8.2 µM, outperforming non-halogenated acrylophenones (EC₅₀ > 20 µM) .

- Reactivity Trade-offs : The 3-chloro group enhances electrophilicity but may reduce solubility, limiting bioavailability compared to ethyl- or methyl-substituted analogs.

- Gaps in Evidence: No direct comparative studies between (E)- and (Z)-isomers of 3-chloro-4'-ethylacrylophenone were identified. Further crystallographic data (e.g., bond angles, packing efficiency) are needed to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.